molecular formula C13H24N2O3 B14033685 2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine

2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine

Cat. No.: B14033685
M. Wt: 256.34 g/mol
InChI Key: MVMBUZSBSNWOLJ-UHFFFAOYSA-N
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Description

2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, forming a bicyclic structure. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a pyrazine derivative in the presence of a base and a suitable solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the nitrogen-containing rings.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogenating agents or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine can be compared with other similar compounds, such as:

    Octahydro-2H-pyrido[1,2-A]pyrazine: Lacks the Boc and hydroxyl groups, resulting in different reactivity and applications.

    Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but differ in the specific rings and functional groups present.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 8-hydroxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-6-14-5-4-11(16)8-10(14)9-15/h10-11,16H,4-9H2,1-3H3

InChI Key

MVMBUZSBSNWOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCC(CC2C1)O

Origin of Product

United States

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